molecular formula C10H12BrNO B1448010 5-Bromo-2-cyclobutoxy-3-methylpyridine CAS No. 1289177-22-5

5-Bromo-2-cyclobutoxy-3-methylpyridine

Cat. No.: B1448010
CAS No.: 1289177-22-5
M. Wt: 242.11 g/mol
InChI Key: YHEZNBFDUDYTNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-2-cyclobutoxy-3-methylpyridine” is likely a brominated derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, brominated pyridine derivatives are often synthesized via palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a pyridine ring with a bromine atom, a cyclobutoxy group, and a methyl group attached at different positions .


Chemical Reactions Analysis

Brominated pyridine derivatives are often used in Suzuki cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds .

Scientific Research Applications

Efficient Synthesis of Novel Pyridine-Based Derivatives

A study by Ahmad et al. (2017) illustrates the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. This method allows for the production of compounds with potential applications as chiral dopants for liquid crystals and as agents with anti-thrombolytic, biofilm inhibition, and haemolytic activities, highlighting the versatility of brominated pyridines in synthetic chemistry and bioactive molecule development (Ahmad et al., 2017).

Synthesis of Tridentate Ligands

Research by Charbonnière et al. (2001) demonstrates the synthesis of tridentate ligands based on 5'-substituted-2,2'-bipyridine-6-carboxylic acid, starting from a pivotal 5'-methyl-6-bromo-2,2'-bipyridine building block. These ligands are particularly well-suited for the complexation of lanthanide(III) cations, indicating the role of brominated pyridines in the development of coordination compounds for potential use in material science and catalysis (Charbonnière et al., 2001).

Preparation of Metal-Complexing Molecular Rods

Schwab et al. (2002) describe the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines. These compounds are useful for the preparation of metal-complexing molecular rods, showcasing the importance of brominated pyridines in constructing complex molecular architectures with potential applications in molecular electronics and photonics (Schwab et al., 2002).

Safety and Hazards

Brominated pyridine derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

5-bromo-2-cyclobutyloxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-5-8(11)6-12-10(7)13-9-3-2-4-9/h5-6,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEZNBFDUDYTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC2CCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-cyclobutoxy-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-cyclobutoxy-3-methylpyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-cyclobutoxy-3-methylpyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-cyclobutoxy-3-methylpyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-cyclobutoxy-3-methylpyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-cyclobutoxy-3-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.